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molecular formula C8H10O2 B3054669 2,5-Dimethylhydroquinone CAS No. 615-90-7

2,5-Dimethylhydroquinone

Cat. No. B3054669
M. Wt: 138.16 g/mol
InChI Key: GPASWZHHWPVSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04078006

Procedure details

By following in the same manner as in Example 53, except that 100 g. (819 m. moles) of 2,5-dimethylphenol were used instead of 3,5-dimethylphenol, 1.45 g. (10.5 m. moles) of 3,6-dimethylcatechol and 1.85 g. (13.4 m. moles) of 2,5-dimethylhydroquinone were obtained. The yield of dihydric alkylphenols was 46.9 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].CC1C=C([OH:18])C=C(C)C=1.CC1C=CC(C)=C(O)C=1O>>[CH3:1][C:2]1[CH:7]=[C:6]([OH:18])[C:5]([CH3:8])=[CH:4][C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=C(C=C1)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(O)C=C(C(=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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